molecular formula C13H24O2 B15347341 Pentylcyclohexyl acetate CAS No. 85665-91-4

Pentylcyclohexyl acetate

Cat. No.: B15347341
CAS No.: 85665-91-4
M. Wt: 212.33 g/mol
InChI Key: PXKHJCMKWLCRFQ-UHFFFAOYSA-N
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Description

Pentylcyclohexyl acetate, also known as 2-tert-pentylcyclohexyl acetate, is an organic compound with the molecular formula C13H24O2. It is a colorless liquid known for its pleasant, sweet, and woody aroma. This compound is widely used in the fragrance industry and has applications in various other fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylcyclohexyl acetate can be synthesized through the esterification of 2-tert-pentylcyclohexanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves high-pressure catalytic processes. One common method includes the catalytic hydrogenation of tert-pentylphenol followed by acetylation. This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pentylcyclohexyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-tert-pentylcyclohexanol and acetic acid.

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-tert-pentylcyclohexanol and acetic acid.

    Oxidation: Various oxidized derivatives of the cyclohexyl ring.

    Substitution: Compounds where the acetate group is replaced by other functional groups.

Scientific Research Applications

Pentylcyclohexyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the fragrance and flavor industries.

    Biology: Its pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its aromatic properties and potential use in aromatherapy.

    Industry: Beyond fragrances, it is used in the formulation of various consumer products such as soaps, detergents, and cosmetics.

Mechanism of Action

Pentylcyclohexyl acetate can be compared with other esters used in the fragrance industry, such as:

    Isoamyl acetate: Known for its banana-like aroma.

    Benzyl acetate: Characterized by its sweet, floral scent.

    Ethyl acetate: Commonly used as a solvent with a fruity smell.

Uniqueness: this compound stands out due to its unique woody and sweet aroma, which is less common among esters. This makes it particularly valuable in creating specific fragrance profiles that require a woody note.

Comparison with Similar Compounds

  • Isoamyl acetate
  • Benzyl acetate
  • Ethyl acetate
  • Linalyl acetate

Properties

CAS No.

85665-91-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(1-pentylcyclohexyl) acetate

InChI

InChI=1S/C13H24O2/c1-3-4-6-9-13(15-12(2)14)10-7-5-8-11-13/h3-11H2,1-2H3

InChI Key

PXKHJCMKWLCRFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCCC1)OC(=O)C

Origin of Product

United States

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